

Application Notes and Protocols: Sodium Sulfide in Leather Dehairing

Author: BenchChem Technical Support Team. **Date:** December 2025

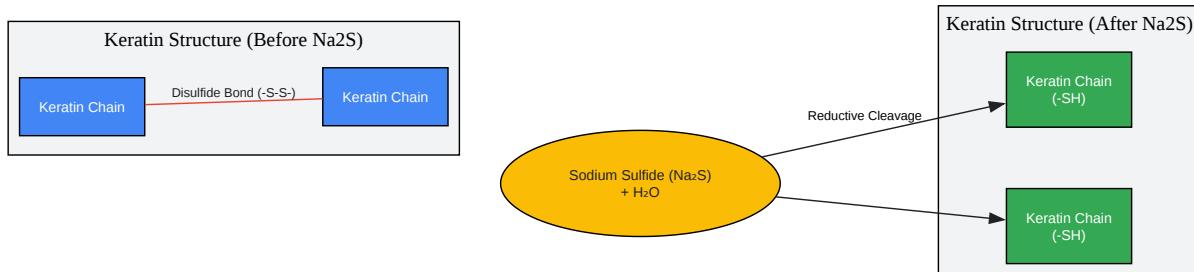
Compound of Interest

Compound Name: Sodium sulfide

Cat. No.: B031361

[Get Quote](#)

Introduction


Sodium sulfide (Na_2S) is a critical chemical agent in the leather manufacturing industry, primarily utilized during the initial "beamhouse" operations of dehairing and liming.^[1] Its principal function is the removal of hair, epidermis, and other keratinous materials from raw animal hides and skins.^[2] As a potent reducing agent, **sodium sulfide** efficiently breaks down keratin, the primary protein in hair, without causing significant damage to the collagen fibers that constitute the leather matrix.^{[1][3]} This selective action is fundamental to producing a clean grain surface, which is essential for manufacturing high-quality leather.^[4]

These application notes provide a detailed overview of the chemical mechanisms, quantitative parameters, and standardized protocols for the use of **sodium sulfide** in leather dehairing. The information is intended for researchers and scientists in materials science and chemical processing to understand and replicate these fundamental leather production stages in a laboratory or industrial setting.

Chemical Mechanism of Action

The efficacy of **sodium sulfide** in the dehairing process stems from its ability to cleave the disulfide bonds (-S-S-) that provide structural integrity to keratin.^[1] In an aqueous alkaline solution, **sodium sulfide** hydrolyzes to form sodium hydrosulfide (NaHS) and sodium hydroxide (NaOH), creating a highly alkaline and reductive environment. The hydrosulfide ions (HS^-) act as the primary reducing agent, attacking the disulfide cross-links in the keratin protein structure and converting them into thiol groups (-SH).^[1] This chemical transformation

weakens the keratin, causing the hair structure to break down and dissolve or loosen from the hide, facilitating its mechanical removal.[1][5]

[Click to download full resolution via product page](#)

Fig. 1: Mechanism of Keratin Degradation by **Sodium Sulfide**.

Quantitative Parameters for Dehairing Processes

The effectiveness of the dehairing process is dependent on a controlled balance of several key parameters, including chemical concentrations, pH, temperature, and processing time. These parameters vary based on the type of hide, the desired final leather characteristics, and the specific process employed (e.g., hair-burning vs. hair-saving).

Table 1: Typical Chemical Concentrations for Bovine Hide Dehairing (Based on percentage of raw hide weight)

Chemical Agent	Process Type	Concentration Range (%)	Purpose	Citations
Sodium Sulfide (Na ₂ S)	Hair-Burn (Conventional)	2.0 - 3.0%	Primary dehairing agent, dissolves hair	[6][7]
Hair-Save		1.0 - 1.5%	Loosens hair at the root for recovery	[6][8]
Paint (Sheepskins)		5.0 - 20.0%	Applied as a paste to the flesh side	[9]
Calcium Hydroxide (Lime)	Hair-Burn & Hair-Save	1.0 - 10.0%	Creates alkalinity, swells collagen fibers	[10][11][12]
Sodium Hydrosulfide (NaHS)	Hair-Burn & Hair-Save	0.5 - 1.0%	Reduces swelling, assists in dehairing	[10][13]
Enzymes (Proteases)	Enzyme-Assisted	0.2 - 1.0%	Reduces sulfide usage, assists in hair loosening	[13][14]

Table 2: Key Operational Parameters in Dehairing

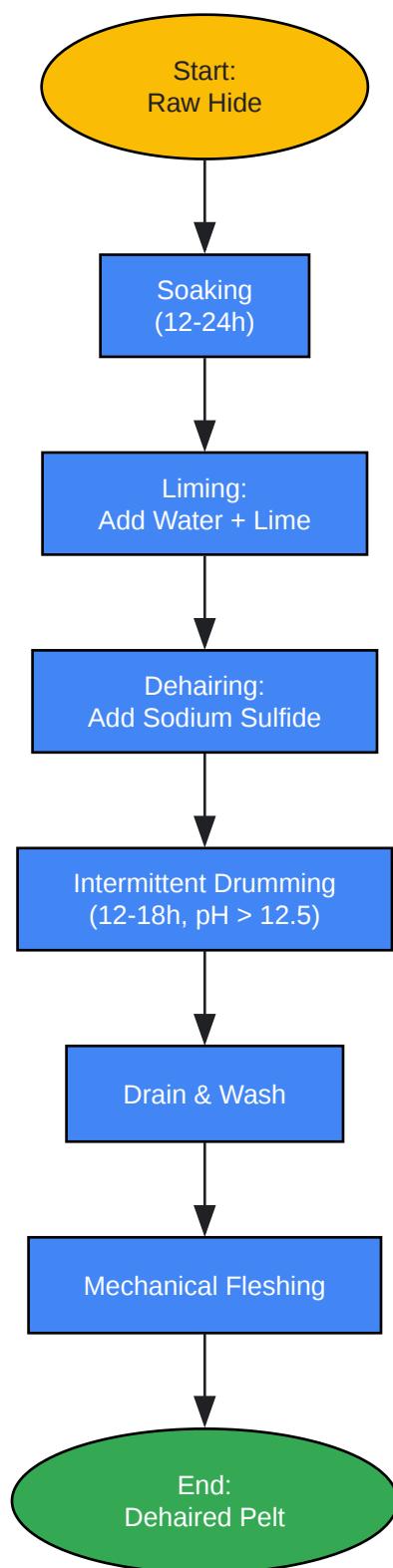
Parameter	Typical Range	Influence on Process	Citations
pH	12.0 - 13.0	High alkalinity is essential for keratin breakdown and collagen swelling.	[10][15]
Temperature	16 - 27 °C	Higher temperatures accelerate chemical reactions but can risk collagen damage.	[10]
Float Volume (Water)	150 - 300%	Affects chemical concentration and mechanical action. Short floats increase chemical efficiency.	[7][10]
Process Duration	6 - 18 hours	Varies with hide thickness, chemical concentration, and machinery.	[10][13]

Experimental Protocols

The following are generalized laboratory-scale protocols for two common dehairing methods. All percentages are based on the weight of the soaked hides.

Protocol 1: Conventional Hair-Burn Dehairing

This method completely dissolves the hair into the processing float.


Materials and Equipment:

- Rawhide pieces (e.g., bovine, goat)
- **Sodium sulfide** (fused, 60% flakes)

- Hydrated lime ($\text{Ca}(\text{OH})_2$)
- Laboratory drum or paddle
- Water (controlled temperature)
- pH meter

Methodology:

- Soaking: Soak the rawhide in 200-300% water with a bactericide for 12-24 hours to rehydrate and clean it.
- Draining: Drain the soaking float completely.
- Dehairing Float Preparation: Add 150-200% water at 20-25°C to the drum.
- Liming: Add 2.0-3.0% hydrated lime and drum for 30 minutes to create a uniform slurry.
- Sulfide Addition: Add 2.0-2.5% **sodium sulfide**. Drum intermittently (e.g., 10 minutes every hour) for 12-18 hours. The pH should be maintained above 12.5.[15]
- Hair Removal Check: Periodically check for hair removal. The hair should be completely dissolved, and the grain surface should feel smooth.
- Washing: Drain the dehairing liquor and wash the hides thoroughly with water to remove residual chemicals and dissolved hair pulp.
- Fleshing: The hides are now ready for mechanical fleshing to remove subcutaneous tissue.

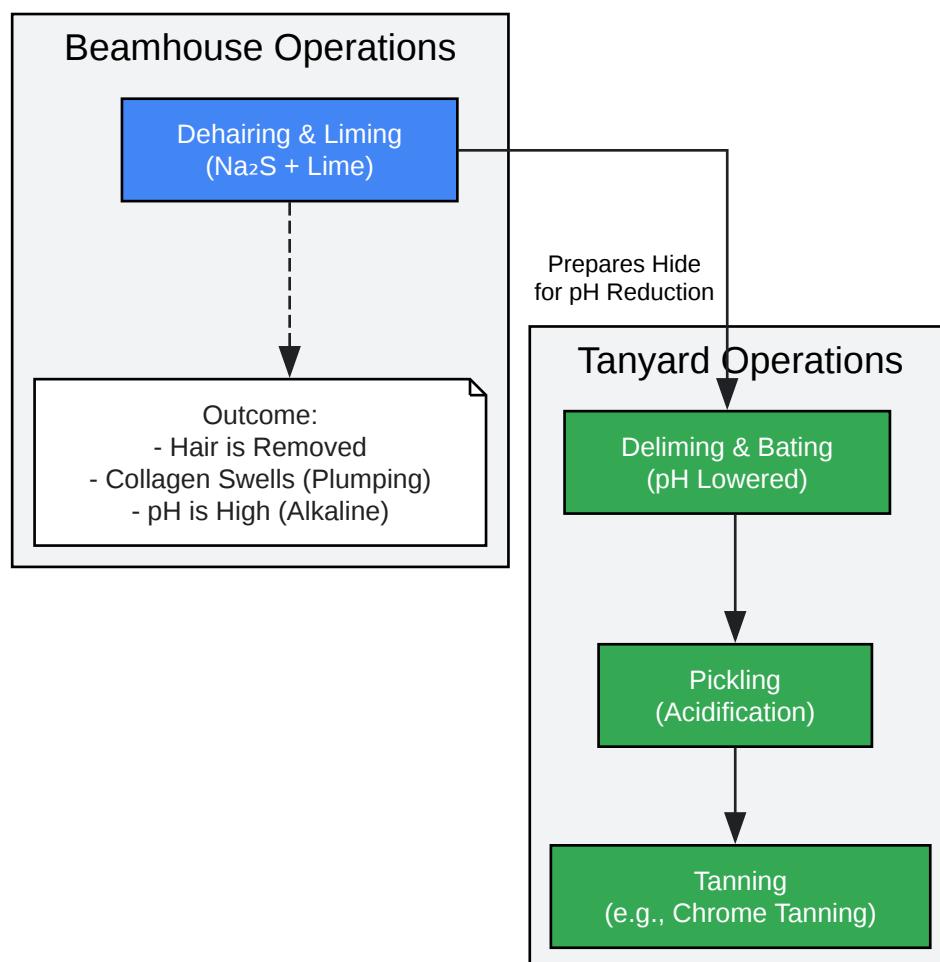
[Click to download full resolution via product page](#)

Fig. 2: Experimental Workflow for Hair-Burn Dehairing.

Protocol 2: Hair-Save Dehairing

This method immunizes the hair shaft and attacks only the root, allowing intact hair to be recovered.[4]

Materials and Equipment:


- Same as Protocol 1, plus a filtration system (e.g., screen) to recover hair.

Methodology:

- Soaking: Perform soaking as described in Protocol 1.
- Immunization: Add 100-150% water and 1.5% hydrated lime to the drum. Run for 45-60 minutes. This step makes the mature hair keratin more resistant to chemical attack.[4][13]
- Hair Loosening: Add 1.0-1.5% **sodium sulfide** and continue to drum for 90-120 minutes.[13] This targets the immature keratin at the hair root.
- Hair Recovery: Drain the liquor through a screen to separate and collect the loosened, intact hair. The liquor can be recycled back into the drum.
- Reliming: Add water to 180-200% and an additional 2.0% hydrated lime. Drum for 8-10 hours to complete the liming process and open the collagen fiber structure.[8]
- Washing and Fleshing: Drain the reliming liquor and proceed with washing and fleshing as described in Protocol 1.

Role in Tanning Preparation

The dehairing and liming process is not solely for hair removal; it is a crucial preparatory step for tanning. The alkaline conditions (pH 12-13) created by lime and **sodium sulfide** cause the collagen fiber bundles in the hide to swell and open up.[2][16] This process, known as "plumping," removes interfibrillary proteins and fats, creating more surface area and pathways for tanning agents (like chromium salts or vegetable tannins) to penetrate the hide structure uniformly in subsequent stages.[1][2] Insufficient opening of the fiber structure at this stage can lead to uneven tanning and defects in the final leather.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Role of Sodium Sulfide in Leather Tanning Processes - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 2. Tanning (leather) - Wikipedia [en.wikipedia.org]
- 3. coherentmarketinsights.com [coherentmarketinsights.com]

- 4. sustainableleatherfoundation.com [sustainableleatherfoundation.com]
- 5. researchgate.net [researchgate.net]
- 6. slub.qucosa.de [slub.qucosa.de]
- 7. The sulphide challenge - Leather International [leathermag.com]
- 8. leatherpanel.org [leatherpanel.org]
- 9. Unhairing and Liming of hides and skins - Efficiency Finder [wiki.zero-emissions.at]
- 10. UNHAIRING and LIMING – Debag Kimya [debagkimya.com]
- 11. Lime and Sulphide-Free Dehairing of Animal Skin Using Collagenase-Free Alkaline Protease from Vibrio metschnikovii NG155 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quimser.com [quimser.com]
- 13. unido.org [unido.org]
- 14. IUE RECOMMENDATIONS ON CLEANER TECHNOLOGIES FOR LEATHER PRODUCTION [p2infohouse.org]
- 15. scribd.com [scribd.com]
- 16. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Sulfide in Leather Dehairing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031361#sodium-sulfide-use-in-leather-dehairing-and-tanning-processes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com